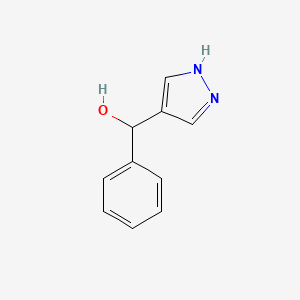

phenyl(1H-pyrazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl(1H-pyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-10(9-6-11-12-7-9)8-4-2-1-3-5-8/h1-7,10,13H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHFADPZYACKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CNN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways

Direct Synthesis Approaches to Phenyl(1H-pyrazol-4-yl)methanol

Direct synthesis methods offer a straightforward route to this compound, primarily by the transformation of a pre-existing pyrazole (B372694) scaffold. These approaches are valued for their efficiency and are often the preferred methods when the required pyrazole precursors are readily available.

Reduction Reactions of Pyrazole Carbaldehyde Precursors

A prominent and widely utilized method for the synthesis of this compound and its analogs is the reduction of a corresponding pyrazole-4-carbaldehyde. This transformation targets the aldehyde functional group, converting it to a primary alcohol.

Hydride-based reducing agents are standard reagents for the conversion of aldehydes to alcohols. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose due to their high efficiency and selectivity.

For instance, the reduction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde to yield the corresponding methanol (B129727) derivative has been successfully achieved using sodium borohydride in methanol at 0 °C. mdpi.com This reaction is typically clean, with the desired product being obtained after a simple work-up procedure involving dilution with a saturated aqueous solution of ammonium (B1175870) chloride and extraction with an organic solvent like ethyl acetate (B1210297). mdpi.com

Similarly, lithium aluminum hydride has been used for the reduction of pyrazole esters to their corresponding alcohols, which can then be oxidized to the target carbaldehydes. mdpi.comencyclopedia.pub These carbaldehydes are then poised for a subsequent reduction to the final methanol product. The choice between NaBH₄ and LiAlH₄ often depends on the presence of other functional groups in the molecule, with NaBH₄ being a milder and more selective reagent.

Table 1: Examples of Hydride-Based Reductions

| Precursor | Reducing Agent | Solvent | Product | Yield | Reference |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | NaBH₄ | Methanol | [1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol | Not specified | mdpi.com |

| Pyrazole esters | LiAlH₄ | Diethyl ether | Pyrazole alcohols | High | mdpi.comencyclopedia.pub |

Beyond standard hydride reagents, other reductive methods can be employed. Catalytic hydrogenation, for example, offers a green alternative, though it may not always be compatible with other functional groups like alkynes. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the aldehyde group.

Grignard Reagent Methodologies

The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of this compound. This method involves the reaction of a pyrazole-4-carbaldehyde with an appropriate Grignard reagent, such as phenylmagnesium bromide (PhMgBr). mdpi.comwikipedia.org

The addition of the Grignard reagent to the aldehyde carbonyl group forms a secondary alcohol. Specifically, to synthesize the parent compound, this compound, one would react 1H-pyrazole-4-carbaldehyde with phenylmagnesium bromide. This approach is particularly useful for creating a wide range of substituted derivatives by simply varying the Grignard reagent. For example, reacting 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with methylmagnesium chloride (MeMgCl) or ethylmagnesium bromide (EtMgBr) yields the corresponding secondary alcohols, 1-[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]ethanol and 1-[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]propan-1-ol, respectively. mdpi.com

Table 2: Synthesis of this compound Derivatives via Grignard Reaction

| Pyrazole Carbaldehyde | Grignard Reagent | Solvent | Product | Yield | Reference |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | PhMgBr | Dichloromethane | Phenyl[1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol | 81% | mdpi.com |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | MeMgCl | Tetrahydrofuran | 1-[1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]ethanol-1-ol | 70% | mdpi.com |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | EtMgBr | Tetrahydrofuran | 1-[1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]propan-1-ol | 90% | mdpi.com |

Multi-Step Synthetic Routes to this compound Derivatives

Multi-step syntheses offer greater flexibility in constructing complex pyrazole derivatives. These routes often involve the initial formation of a functionalized pyrazole ring, which is then elaborated to introduce the desired phenylmethanol moiety.

Derivatization from Pre-functionalized Pyrazole Rings

This strategy involves starting with a pyrazole ring that already bears certain functional groups that can be chemically transformed in subsequent steps. For example, a common precursor is a pyrazole with a halogen at the 4-position. This halogen can be converted to an aldehyde via a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). ktu.edu The resulting 4-formylpyrazole can then be subjected to reduction or a Grignard reaction as described previously.

Another approach involves the functionalization of a pre-existing pyrazole ring through electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, to introduce the 4-formyl group. ktu.edunuph.edu.uachemmethod.comresearchgate.net This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and DMF. Once the aldehyde is in place, it serves as a handle for the final conversion to the phenylmethanol derivative.

Furthermore, derivatization can occur from pyrazoles with other functionalities. For instance, a pyrazole-4-carboxylic acid can be reduced to the corresponding alcohol. This multi-step approach allows for the synthesis of a diverse library of this compound derivatives by introducing variations at different stages of the synthetic sequence. A study describes the synthesis of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which serves as a precursor for further transformations. ktu.edu This highlights how pre-functionalized pyrazoles are key intermediates in the synthesis of more complex target molecules.

Cycloaddition and Condensation Approaches for Pyrazole Core Formation

The formation of the pyrazole ring, the central heterocyclic motif of this compound, is commonly achieved through two powerful strategies: condensation reactions and [3+2] cycloadditions.

One of the most traditional and widely used condensation methods is the Knorr pyrazole synthesis . This reaction involves the condensation of a hydrazine (B178648) or its derivatives with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst. slideshare.netslideshare.netname-reaction.com The mechanism proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the final pyrazole ring. rsc.org The regioselectivity of the Knorr synthesis can be a significant consideration, as unsymmetrical 1,3-dicarbonyl compounds can potentially lead to two different regioisomeric pyrazole products. rsc.orgjk-sci.com The reaction's outcome is often dictated by the relative reactivity of the two carbonyl groups. rsc.org

Another prominent condensation method is the Paal-Knorr synthesis , which is a versatile method for synthesizing various five-membered heterocycles, including pyrazoles. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a hydrazine. wikipedia.orgorganic-chemistry.org

[3+2] Cycloaddition reactions represent a modern and highly efficient alternative for constructing the pyrazole core. This approach typically involves the reaction of a diazo compound (a 1,3-dipole) with an alkyne. rsc.orgresearchgate.net This method is often characterized by high atom economy and can be performed under mild, even catalyst-free, conditions by simply heating the reactants. rsc.org For instance, the reaction of α-diazocarbonyl substrates with alkynes can proceed under solvent-free conditions to afford pyrazole products in high yields, often without the need for extensive purification. rsc.org In some variations, the diazo compound is generated in situ from precursors like N-tosylhydrazones. uniovi.esresearchgate.net

Table 1: Comparison of Pyrazole Core Synthesis Methods

| Synthetic Approach | Key Reactants | General Conditions | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Knorr Condensation | Hydrazine, 1,3-Dicarbonyl Compound | Acid catalyst slideshare.netname-reaction.com | Well-established, versatile | Regioselectivity issues with unsymmetrical dicarbonyls rsc.orgjk-sci.com |

| Paal-Knorr Condensation | Hydrazine, 1,4-Dicarbonyl Compound | Neutral or weakly acidic conditions organic-chemistry.org | Good for specific substitution patterns | Requires 1,4-dicarbonyl precursor |

| [3+2] Cycloaddition | Diazo Compound, Alkyne | Often catalyst-free, thermal conditions rsc.org | High atom economy, high yields, mild conditions rsc.orgresearchgate.net | Availability and stability of diazo compounds |

Catalytic Approaches in Precursor and Compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its precursors, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.

In the context of the Knorr pyrazole synthesis , acid catalysis is standard practice. slideshare.netslideshare.netname-reaction.comjk-sci.com Protic acids like sulfuric acid or hydrochloric acid, or Lewis acids, are used to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound, thereby activating it for nucleophilic attack by the hydrazine. rsc.orgjk-sci.com The choice of catalyst can influence the reaction's efficiency and, in some cases, its regioselectivity.

More advanced catalytic systems have also been developed. For example, magnetically retrievable nano-organocatalysts have been employed for the Paal-Knorr reaction, offering advantages in terms of catalyst recovery and reuse. jk-sci.com In other applications, sodium acetate has been used as an effective catalyst for the one-step, three-component synthesis of pyrazole derivatives at room temperature. nih.gov

Beyond the formation of the pyrazole ring, catalytic methods are crucial for modifying precursors. For the synthesis of the final this compound, a common strategy involves the catalytic reduction of a corresponding pyrazole-4-carboxylic acid ester. This transformation is often accomplished using powerful reducing agents, but catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst offers a scalable and efficient alternative. researchgate.net

Optimization of Reaction Conditions for Enhanced Efficiency

To maximize the yield and purity of this compound, meticulous optimization of reaction conditions is essential. Key parameters that are frequently adjusted include solvent, temperature, and reagent concentration.

The choice of solvent can have a profound impact on reaction outcomes. For instance, in certain one-pot syntheses of substituted pyrazoles, dimethyl sulfoxide (B87167) (DMSO) was found to be a superior solvent for oxidation steps due to its high solubility for oxygen, leading to a greener protocol with water as the only byproduct. organic-chemistry.org In other cases, atypical basic solvents like pyrrolidine (B122466) or tributylamine (B1682462) have been identified through optimization studies to achieve high selectivity for specific pyrazole isomers, a departure from the typically acidic conditions of the Knorr synthesis. nih.govacs.org

Temperature is another critical variable. Temperature control can be used to direct the reaction toward different products. In some syntheses, a temperature-controlled approach allows for the divergent synthesis of either pyrazoles or 1-tosyl-1H-pyrazoles from the same starting materials. researchgate.net

The concentration and addition method of reagents can also be crucial. In the synthesis of edaravone, a pyrazole derivative, it was noted that the controlled, portion-wise addition of solvent during product precipitation is critical to prevent the product from separating as an oil and to ensure good yields. rsc.org Similarly, catalyst loading and substrate-to-reagent ratios are fine-tuned to achieve optimal conversion and minimize side reactions. beilstein-journals.org Advanced statistical methods, such as Utopia Point Bayesian Optimization (UPBO), have been successfully used to navigate vast parameter spaces and identify conditions that simultaneously optimize for both high conversion and high selectivity, which would be challenging to find through traditional one-variable-at-a-time optimization. nih.govacs.org

Table 2: Optimized Conditions for Select Pyrazole Syntheses

| Reaction Type | Optimized Parameter | Condition | Result | Reference |

|---|---|---|---|---|

| N-Methyl Pyrazole Condensation | Solvent | Pyrrolidine | 93:7 N2/N1 isomer ratio, 88% conversion | nih.gov |

| N-Methyl Pyrazole Condensation | Solvent | Tributylamine | 100:0 N1/N2 isomer ratio, 95% conversion | nih.gov |

| One-pot Pyrazole Synthesis | Oxidation Protocol | Heating in DMSO under Oxygen | Greener alternative yielding 3,5-disubstituted pyrazoles | organic-chemistry.org |

| Pyrazole-Pyridine Amide Synthesis | Oxidant/Solvent/Temp | H₂O₂ in THF at 70 °C | Optimal conditions for amide linkage construction | beilstein-journals.org |

Considerations in Stereoselective Synthesis

The synthesis of this compound presents a stereochemical challenge, as the carbon atom bearing the hydroxyl and phenyl groups is a stereocenter. Consequently, the development of stereoselective synthetic methods to produce single enantiomers of this compound is of significant interest.

One effective strategy for asymmetric synthesis involves the use of a chiral auxiliary . For example, (R)- or (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral sulfinylimine. rsc.orgrsc.org A subsequent stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can establish the desired stereocenter with high enantiomeric excess. rsc.orgrsc.org

Another powerful approach involves organocatalysis . Chiral acid-base bifunctional organocatalysts, such as those based on quinine/squaramide, have been used to catalyze domino reactions that produce chiral dihydropyrano[2,3-c]pyrazoles with high enantioselectivity. metu.edu.tr Such domino or cascade reactions, where multiple bonds are formed in a single operation, are highly efficient for building molecular complexity. metu.edu.tr

Cascade reactions that combine a 1,3-dipolar cycloaddition with a slideshare.netthieme-connect.com-sigmatropic rearrangement have also been developed for the synthesis of chiral pyrazoles. uniovi.esresearchgate.net In this method, a chiral tosylhydrazone reacts with a terminal alkyne. The reaction proceeds through the formation of a diazo compound, which then undergoes cycloaddition. The key step is a subsequent slideshare.netthieme-connect.com-sigmatropic rearrangement where a stereogenic group migrates, remarkably, with retention of its stereochemical configuration. uniovi.esresearchgate.net This provides a direct route to N-substituted chiral pyrazoles from chiral precursors. uniovi.es

Chemical Reactivity and Advanced Derivatization Studies

Reactivity of the Methanol (B129727) Functional Group

The primary alcohol group attached to the pyrazole (B372694) ring via a phenyl linker is a key site for synthetic modification. It readily undergoes oxidation, etherification, esterification, and nucleophilic substitution reactions.

Oxidation Reactions to Corresponding Carbaldehydes

The oxidation of the hydroxymethyl group in pyrazole-containing methanols to the corresponding carbaldehyde is a fundamental transformation, providing access to versatile intermediates for further synthesis. semanticscholar.org Various oxidizing agents have been employed to achieve this conversion efficiently. For instance, 1,3-diaryl-1H-pyrazole-4-carbaldehydes can be prepared from the corresponding methanols in yields ranging from 50-85% using iron(III) chloride hexahydrate (FeCl₃·6H₂O) catalyzed by a free radical, or with pyridinium (B92312) chlorochromate (PCC). semanticscholar.org In a related example, the oxidation of (3-benzyloxy-1-phenyl-1H-pyrazol-4-yl)methanol to the aldehyde has been accomplished using manganese dioxide. ktu.edu The reverse reaction, the reduction of a pyrazole carbaldehyde to the corresponding methanol derivative, is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). semanticscholar.orgmdpi.com

Table 1: Oxidation of Pyrazolyl Methanols to Carbaldehydes

| Starting Material | Oxidizing Agent/Catalyst | Product | Yield | Reference |

| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | FeCl₃·6H₂O / Free Radical Catalyst | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | 50-85% | semanticscholar.org |

| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | Pyridinium Chlorochromate (PCC) | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | - | semanticscholar.org |

| (3-Benzyloxy-1-phenyl-1H-pyrazol-4-yl)methanol | Manganese Dioxide (MnO₂) | 3-Benzyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | - | ktu.edu |

Transformations to Ethers and Esters

The hydroxyl group of phenyl(1H-pyrazol-4-yl)methanol and its analogs can be converted into ether and ester functionalities. The formation of ethers has been observed, for example, where the distillation of 1,3,5-trimethyl-4-hydroxymethylpyrazole leads to the formation of its corresponding symmetrical ether with approximately 90% yield. researchgate.net Esterification can be achieved through standard reactions, such as reacting the alcohol with acyl chlorides to furnish the desired ester derivatives. These transformations are crucial for modifying the molecule's polarity and bioavailability in medicinal chemistry contexts.

Halogenation and Other Nucleophilic Substitutions at the Hydroxymethyl Moiety

The hydroxymethyl group can be activated and substituted with various nucleophiles, most commonly after conversion to a more reactive intermediate like a chloromethyl derivative. Treatment of hydroxymethylpyrazoles with thionyl chloride (SOCl₂) is a standard method to produce the corresponding 4-chloromethylpyrazoles. semanticscholar.orgsemanticscholar.org These chlorinated intermediates are valuable for subsequent nucleophilic substitution reactions. For example, 4-(chloromethyl)-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole can be converted to the corresponding amine by treatment with sodium azide (B81097) followed by reduction. semanticscholar.org Similarly, reaction with triphenylphosphine (B44618) yields triphenyl(4-pyrazolylmethyl)phosphonium chlorides, which are key reagents for Wittig reactions. semanticscholar.org

Table 2: Nucleophilic Substitution at the Hydroxymethyl Moiety

| Starting Material | Reagent(s) | Intermediate Product | Final Product | Reference |

| 3-Aryl-1-phenyl-1H-pyrazol-4-ylmethanol | 1. Thionyl Chloride (SOCl₂) 2. Triphenylphosphine | 4-Chloromethyl-3-aryl-1-phenyl-1H-pyrazole | Triphenyl(4-pyrazolylmethyl)phosphonium chloride | semanticscholar.org |

| (3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol | 1. Thionyl Chloride (SOCl₂) 2. Sodium Azide 3. Raney Ni (Reduction) | 4-(Chloromethyl)-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole | N-[3-(2-Chlorophenyl)-pyrazol-4-yl]methylamine | semanticscholar.org |

Pyrazole Ring Functionalization

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C4 position. nih.gov However, with the C4 position already occupied in this compound, substitutions are directed to other available positions on the pyrazole or phenyl rings. Nucleophilic substitution on the pyrazole ring is less common and generally requires the presence of a good leaving group and activating substituents. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic substitution on the pyrazole ring of 4-substituted pyrazoles can occur at the C3 or C5 positions. Research on the related compound [1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol demonstrates that electrophilic aromatic substitution preferentially occurs on the pyrazole ring. For example, nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C results in the formation of 3-Nitro-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol with a 78% yield. This indicates that even with the C4 position blocked, the pyrazole ring remains reactive towards electrophiles.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on a pyrazole ring is a viable pathway for functionalization, provided the ring is sufficiently electron-deficient or contains a suitable leaving group. science.gov While the pyrazole ring itself is generally electron-rich, the introduction of electron-withdrawing groups or the use of fused ring systems can facilitate such reactions. nih.govmdpi.com For instance, in related heterocyclic systems like 4-chloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine, the chlorine atom can be displaced by a nucleophile, such as an amine, in an SNAr reaction. imist.ma This type of reaction, involving the displacement of a leaving group (e.g., a halide) at the C3 or C5 position of the pyrazole ring by various nucleophiles, is a key strategy for introducing further diversity into the molecular scaffold.

Metal-Catalyzed Cross-Coupling Reactions on the Pyrazole Core

The pyrazole core of this compound and its derivatives is amenable to various metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are particularly effective for this purpose. ktu.edu

For instance, triflate derivatives of the pyrazole core, synthesized from the corresponding hydroxypyrazoles, readily participate in Suzuki-Miyaura cross-coupling reactions. ktu.edu These reactions, often catalyzed by Pd(PPh₃)₄ with a base like K₃PO₄, allow for the introduction of various aryl and heteroaryl groups at the C3 position of the pyrazole ring. ktu.edu The use of potassium bromide can suppress the undesired reduction of the triflate. ktu.edu

Similarly, Sonogashira coupling with terminal alkynes, such as phenylacetylene, and Heck coupling with alkenes have been successfully employed to functionalize the pyrazole ring, leading to the formation of pyrazoles with ethynyl (B1212043) and ethenyl substituents, respectively. ktu.edu These reactions expand the molecular complexity and provide access to a wider range of compounds with potential applications in materials science and medicinal chemistry. ktu.edu

Phenyl Group Modification and Substitution Reactions

The phenyl group of this compound offers another site for chemical modification, allowing for the fine-tuning of the molecule's properties. Standard electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl ring. For instance, derivatives with a fluoro-substituted phenyl ring have been synthesized and utilized in further reactions. uva.nl

The hydroxyl group of the methanol moiety can also be transformed to introduce different functionalities. For example, it can be converted to a bromomethyl group using reagents like phosphorus tribromide. uva.nl This transformation provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the attachment of a wide range of functional groups.

Furthermore, the introduction of a ferrocenyl group at the C5-position of the pyrazole ring has been explored. ineosopen.orgineosopen.org This modification, starting from acetylferrocene, leads to ferrocenyl-containing pyrazole derivatives. ineosopen.orgineosopen.org The phenyl group in these derivatives can also be substituted, for example, with a tolyl or a chlorophenyl group, by using the appropriately substituted phenylhydrazine (B124118) in the initial pyrazole synthesis. ineosopen.orgineosopen.org

Formation of Conjugated Systems and Heterocyclic Hybrids

The reactivity of the functional groups in this compound and its derivatives allows for the construction of extended conjugated systems and complex heterocyclic hybrids.

Condensation Reactions (e.g., Knoevenagel)

The aldehyde derivative of this compound, obtained through oxidation, is a key intermediate for condensation reactions. The Knoevenagel condensation, for instance, involves the reaction of this aldehyde with active methylene (B1212753) compounds. semanticscholar.org This reaction leads to the formation of new carbon-carbon double bonds, extending the conjugated system of the molecule. semanticscholar.org For example, condensation with acetophenone (B1666503) or p-methylacetophenone yields 1-aryl-3-(pyrazol-4-yl)prop-2-en-1-ones. semanticscholar.org

Reductive Amination for Amine Derivatives

The aldehyde derivative can also be converted into various amine derivatives through reductive amination. nih.gov This two-step process typically involves the formation of an imine or iminium ion by reacting the aldehyde with a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium borohydride or sodium triacetoxyborohydride. ineosopen.orgineosopen.orgnih.gov This method provides a versatile route to a wide range of N-substituted aminomethyl pyrazoles. nih.gov For example, reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various amines has been studied in detail. ineosopen.orgineosopen.org

Cyclization Reactions to Fused Ring Systems

The functional groups on the pyrazole and phenyl rings can be utilized to construct fused heterocyclic systems. For example, intramolecular Friedel-Crafts-type ring closure reactions can lead to the formation of indeno[1,2-c]pyrazole derivatives. semanticscholar.org Additionally, the reaction of pyrazole derivatives with other reagents can result in the formation of pyrazolo[3,4-b]quinolines and other fused systems. semanticscholar.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. For instance, in metal-catalyzed cross-coupling reactions, the mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps. ktu.edu

In the context of copper-catalyzed reactions, mechanistic studies have been conducted to understand the regioselectivity of cycloaddition reactions. whiterose.ac.uk These studies often employ techniques like NMR spectroscopy to monitor the reaction progress and identify key intermediates. whiterose.ac.uk

The reductive amination process is understood to proceed either through a direct, one-pot reaction where the carbonyl compound, amine, and reducing agent are mixed together, or a stepwise process involving the isolation of the intermediate imine or iminium salt before reduction. ineosopen.orgineosopen.org The choice of reducing agent can influence the reaction's efficiency. ineosopen.orgineosopen.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govrsc.orgipb.ptclockss.orgcbijournal.commdpi.com

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of phenyl(1H-pyrazol-4-yl)methanol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained. nih.govipb.pt Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a complete structural assignment. nih.govcbijournal.comgrafiati.comresearchgate.net

Proton (¹H) NMR spectroscopy provides critical data on the chemical environment of the hydrogen atoms within the molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic shielding around a proton. For instance, in a derivative, (R)-(2-methoxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanol, the proton of the hydroxyl group (-OH) appears as a broad singlet at approximately 3.11 ppm, while the methoxy (B1213986) group (-OCH₃) protons resonate as a singlet at 3.88 ppm. The proton of the CHOH group gives a singlet at 6.10 ppm. The pyrazole (B372694) ring protons show signals at 7.60 ppm and 7.86 ppm, and the phenyl group protons appear as a multiplet in the range of 7.40 ppm. figshare.com

The coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity of neighboring protons. For example, in 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, the formation of the pyrazole ring is confirmed by two doublets with a coupling constant of ³J = 2 Hz. mdpi.com

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| OH | 3.11 | br s |

| OCH₃ | 3.88 | s |

| CHOH | 6.10 | s |

| Pyrazole-H | 7.60, 7.86 | s |

| Phenyl-H | 7.40 | m |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Chemical shifts in ¹³C NMR are indicative of the type of carbon atom and its electronic environment. For example, in a derivative of this compound, the carbon of the CHOH group is observed around 70.1 ppm. The pyrazole ring carbons resonate at approximately 122.5 ppm and 141.3 ppm, while the phenyl ring carbons show signals in the aromatic region. figshare.com

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| CHOH | 70.1 |

| Pyrazole-C | 122.5, 141.3 |

| Phenyl-C | Aromatic Region |

| OCH₃ | 51.8 |

To unambiguously assign all proton and carbon signals and to determine the complete molecular structure, advanced 2D NMR techniques are utilized. grafiati.comresearchgate.net These include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of hydrogen atoms within the molecule. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. cbijournal.comresearchgate.net

These 2D NMR methods are essential for the structural elucidation of complex pyrazole derivatives. nih.govcbijournal.com

Infrared (IR) Spectroscopycbijournal.commdpi.comgrafiati.comresearchgate.netderpharmachemica.comtsijournals.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of specific functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic phenyl and pyrazole rings typically appear in the 3100-3000 cm⁻¹ region. tsijournals.com The C=C and C=N stretching vibrations within the aromatic rings are observed in the 1600-1400 cm⁻¹ range. nepjol.info The C-O stretching vibration of the methanol (B129727) group can be found in the 1260-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3400-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=C, C=N (aromatic) | Stretching | 1600-1400 |

| C-O (alcohol) | Stretching | 1260-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopygrafiati.comresearchgate.netderpharmachemica.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For derivatives of this compound, the UV-Vis spectrum typically shows absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the conjugated system of the phenyl and pyrazole rings. nepjol.infoarabjchem.orgnepjol.inforesearchgate.net For instance, N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates exhibit absorption maxima in the range of 250–275 nm, which is characteristic of the pyrazole ring. arabjchem.org In more extended conjugated systems, such as (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, absorption bands can be observed at higher wavelengths, for example, at 325 nm and 415 nm. nepjol.infonepjol.inforesearchgate.net

| Compound Type | Absorption Maxima (λmax) in nm | Attributed Transition |

|---|---|---|

| N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates | 250-275 | π → π* (Pyrazole ring) |

| (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine | 325, 415 | π → π* (Extended conjugation) |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation.

In mass spectrometry, this compound, with a molecular formula of C₁₀H₁₀N₂O, is expected to show a distinct molecular ion peak. sigmaaldrich.com Using electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed. Predictions suggest the m/z for the molecular ion [M]⁺ would be approximately 174.079 and for the [M+H]⁺ adduct, 175.087. uni.lu

The fragmentation pattern provides valuable structural information. For the related isomer, [4-(1H-pyrazol-1-yl)phenyl]methanol, the mass spectrum shows the molecular ion at m/z 174 as the base peak, with significant fragmentation peaks observed at m/z 146 and 118. This suggests that a common fragmentation pathway for such pyrazole-containing alcohols involves the loss of the hydroxymethyl group or parts of it, followed by further fragmentation of the heterocyclic ring structure. The predicted fragmentation of this compound includes the loss of a water molecule from the protonated molecule, resulting in an ion [M+H-H₂O]⁺ with a predicted m/z of 157.077. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M]⁺ | 174.079 |

| [M+H]⁺ | 175.087 |

| [M+Na]⁺ | 197.069 |

| [M+H-H₂O]⁺ | 157.077 |

This table is based on predicted values. uni.lu

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio with very high accuracy, allowing for the determination of a molecule's exact mass and empirical formula. The calculated monoisotopic mass of this compound (C₁₀H₁₀N₂O) is 174.07932 Da. uni.lu HRMS analysis of various pyrazole derivatives consistently demonstrates its utility in confirming the calculated molecular formulas, with experimental values closely matching theoretical predictions. nih.govnih.govrsc.orgresearchgate.net This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the crystalline solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including the conformation and configuration of a molecule. For this compound, this technique would reveal the relative orientation of the phenyl and pyrazole rings. Studies on numerous pyrazole derivatives show that the planarity of the pyrazole ring and the dihedral angles between the pyrazole and any attached phenyl rings are key structural features. nih.govmdpi.com For example, in N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl), the N-phenyl substituent is twisted relative to the pyrazole ring. nih.gov Similarly, analysis of other heterocyclic systems like 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine provides detailed conformational data, such as the puckering of non-aromatic rings and the spatial arrangement of substituents. mdpi.com This technique would definitively establish the bond lengths and angles within the this compound molecule, confirming the connectivity and geometry.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, the presence of a hydroxyl group (-OH) and a pyrazole N-H group allows for the formation of strong hydrogen bonds. These interactions are expected to be primary drivers of the crystal packing.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| [4-(1H-pyrazol-1-yl)phenyl]methanol |

| (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine |

| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) |

| 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine |

| 4-acetoacetyl-5-hydroxy-3-methyl-1-phenylpyrazole |

| bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}iron(II) |

| bis{5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}nickel(II) |

| 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole |

| 3-(Difluoromethyl)-5-fluoro-1-(naphthalen-2-yl)-4-phenyl-1H-pyrazole |

| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| 4-(hydroxymethyl)-1H-pyrazol-3-ol |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This combustion analysis method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample, which are then compared against the theoretically calculated values based on the compound's molecular formula. For this compound, with the molecular formula C₁₀H₁₀N₂O, this technique is crucial for confirming its elemental composition. researcher.life

The structures of newly synthesized pyrazole derivatives are routinely confirmed by elemental analysis, among other spectral methods. researchgate.netnepjol.infoasianpubs.org The accepted tolerance for agreement between the found and calculated values is typically within ±0.4%, providing a high degree of confidence in the sample's identity and purity.

Below is a data table presenting the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound Molecular Formula: C₁₀H₁₀N₂O Molecular Weight: 174.20 g/mol

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 68.95 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.79 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.08 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.18 |

| Total | 174.20 | 100.00 |

Note: This table represents the calculated theoretical values. Experimental results from elemental analysis are expected to be in close agreement.

Chromatographic Purity and Separation Methodologies (e.g., HPLC, TLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and for the separation of the compound from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the analysis of pyrazole derivatives due to its efficiency and applicability to a broad range of polar compounds. ijcpa.in For compounds structurally similar to this compound, C18 columns are commonly employed. researchgate.net

A typical mobile phase for analyzing pyrazole derivatives consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape and resolution. ijcpa.inresearchgate.net For instance, a mobile phase of 0.1% TFA in water mixed with methanol in a 20:80 ratio has been successfully used for a pyrazoline derivative. ijcpa.in The detection is commonly carried out using a UV detector at a wavelength where the pyrazole chromophore exhibits strong absorbance, such as 237 nm or 254 nm. researchgate.netgoogle.com The flow rate is generally maintained around 0.8 to 1.0 mL/min. ijcpa.inresearchgate.net

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and determine their purity. mdpi.com For the analysis of pyrazole derivatives, silica (B1680970) gel plates (silica gel 60 F254) are standard. ucl.ac.uk

The choice of eluent (mobile phase) is critical and depends on the polarity of the specific compound. A common solvent system for separating pyrazole derivatives is a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., in a 1:3 or 1:7 v/v ratio). mdpi.com Another system involves the use of methanol in chloroform (B151607) (e.g., 10% methanol). After development, the spots on the TLC plate can be visualized under UV light. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive method for identifying and quantifying volatile and thermally stable compounds. While GC-MS is suitable for many pyrazole derivatives, derivatization may sometimes be necessary to increase volatility. semanticscholar.org

The mass spectrum of a pyrazole derivative provides valuable information about its molecular weight and fragmentation pattern, which is characteristic of its structure. The fragmentation of the pyrazole ring itself can be complex, but often involves the loss of HCN or a nitrogen molecule (N₂). researchgate.net For phenyl-substituted pyrazoles, the fragmentation pattern can be influenced by the substituents on the phenyl ring. mdpi.com This detailed fragmentation data is crucial for the structural confirmation of compounds like this compound.

Table 2: Summary of Chromatographic Methods for Pyrazole Derivatives

| Technique | Stationary Phase | Typical Mobile Phase / Eluent | Detection | Application |

| HPLC | C18 Reverse-Phase | Acetonitrile/Water with TFA or Phosphoric Acid | UV (e.g., 237 nm, 254 nm) | Purity assessment, Quantification, Preparative separation |

| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane; Methanol/Chloroform | UV Light | Reaction monitoring, Purity check, Compound identification |

| GC-MS | (Various capillary columns) | (Carrier gas, e.g., Helium) | Mass Spectrometry | Identification, Structural elucidation, Purity analysis |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of phenyl(1H-pyrazol-4-yl)methanol. These methods, rooted in quantum mechanics, provide detailed information about the molecule's energetic and electronic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules like this compound and its derivatives. nih.govresearchgate.netderpharmachemica.com DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are used to optimize the molecular geometry and predict vibrational frequencies. nih.govderpharmachemica.comdoi.org These theoretical calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography and FT-IR spectroscopy. nih.govdoi.org For instance, studies on related pyrazole (B372694) derivatives have demonstrated that DFT can accurately predict bond lengths, bond angles, and infrared vibrational modes. nih.govderpharmachemica.com The choice of basis set and functional can influence the accuracy of the results, with larger basis sets generally providing more precise predictions. researchgate.net

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of this compound. ekb.egnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and greater polarizability, implying that the molecule can be more easily excited. nih.gov For derivatives of pyrazole, the distribution of HOMO and LUMO orbitals is often spread across the entire molecule, except for certain substituent groups. nih.gov The solvent environment can also influence these energy levels, with studies showing a slight increase in the energy gap in the presence of a solvent, suggesting lower reactivity in the aqueous phase compared to the gas phase. nih.gov

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from HOMO and LUMO energies to further quantify the molecule's reactivity. bibliotekanauki.pl

Table 1: Calculated Molecular Properties of a Pyrazole Derivative nih.gov

| Property | Gas Phase | Water |

| EHOMO (eV) | -6.150 | -6.404 |

| ELUMO (eV) | -1.032 | -1.269 |

| ΔELUMO-HOMO (eV) | 5.118 | 5.135 |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue signifies regions of low electron density (positive potential). researchgate.netnih.gov Green and yellow areas typically represent neutral or less charged regions. researchgate.netnih.gov

For pyrazole derivatives, the MEP map often reveals that the most negative potential is concentrated around nitrogen and oxygen atoms, making them susceptible to electrophilic attack. researchgate.netnih.gov Conversely, hydrogen atoms, particularly those attached to nitrogen or oxygen, often exhibit the most positive potential, indicating sites for nucleophilic attack. researchgate.net Understanding the MEP is crucial as the electrostatic potential of a molecule significantly influences its interaction with biological receptors, which are expected to have complementary electrostatic regions. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of this compound, which are essential for understanding its interactions with other molecules, particularly biological targets.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound and its derivatives, the relative orientation of the phenyl and pyrazole rings is a key conformational feature. researchgate.net Studies on similar pyrazole-containing compounds have shown that different conformations can coexist, and these can be influenced by intermolecular interactions such as hydrogen bonding. cusb.ac.iniucr.org The planarity of the pyrazole ring and the attached groups is also a significant aspect, with some structures showing nearly coplanar arrangements. researchgate.net Computational methods, often in conjunction with experimental techniques like X-ray crystallography, are used to determine the most stable conformations and the energy barriers between them. iucr.org

Molecular Docking Methodologies for Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egrasayanjournal.co.in This method is widely employed in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, like an enzyme or receptor. rasayanjournal.co.inacs.orgmdpi.com

The process involves placing the ligand in various orientations and conformations within the binding site of the protein and calculating a scoring function to estimate the binding affinity. ekb.eg The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rasayanjournal.co.in For example, docking studies with pyrazole derivatives have identified critical hydrogen bond interactions with specific amino acid residues (e.g., ARG136) in the active site of enzymes like DNA gyrase B. rasayanjournal.co.in These computational predictions are valuable for guiding the design of new compounds with improved potency and selectivity. acs.orgnih.gov

Structure-Property Relationship Predictions (Theoretical Frameworks)

The prediction of structure-property relationships for this compound relies on various theoretical frameworks that elucidate its electronic and structural properties. eurasianjournals.com Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure and reactivity of pyrazole derivatives. eurasianjournals.combohrium.com These computational approaches allow for the calculation of a range of molecular descriptors that correlate with the compound's behavior in different environments.

Theoretical investigations into pyrazole derivatives have been applied to various fields, including their potential as corrosion inhibitors and for their biological activities. bohrium.comrsc.org For instance, DFT calculations can determine parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. bohrium.com The energy gap between HOMO and LUMO provides insights into the molecule's stability and its potential for electronic transitions.

Molecular docking studies, another computational technique, can predict the binding interactions of this compound with biological targets, which is fundamental in drug discovery. nih.govajol.info These studies help in understanding the structure-activity relationships (SAR) that govern the compound's efficacy as a potential therapeutic agent. nih.gov By analyzing the interactions between the ligand and the active site of a protein, researchers can predict the binding affinity and mode of action. nih.gov

The following table summarizes key theoretical frameworks and the properties they can predict for this compound:

Table 1: Theoretical Frameworks for Structure-Property Predictions| Theoretical Framework | Predicted Properties | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO, LUMO energies), chemical reactivity descriptors (hardness, chemical potential), spectroscopic properties. eurasianjournals.combohrium.comnih.gov | Understanding of chemical stability, reactivity, and potential for use in materials science or as a corrosion inhibitor. bohrium.com |

| Molecular Dynamics (MD) Simulations | Conformational analysis, dynamic behavior, interaction with solvent molecules. eurasianjournals.com | Insight into the molecule's flexibility and how it behaves in a biological environment. eurasianjournals.com |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., inhibitory constants) based on molecular descriptors. | Prediction of therapeutic potential by correlating its structural features with biological outcomes. |

Retrosynthetic Analysis via Computational Tools

Retrosynthetic analysis is a method used in organic synthesis to plan the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. the-scientist.com The advent of computational tools has revolutionized this process, making it more efficient and innovative. the-scientist.com For a molecule like this compound, computational retrosynthesis can suggest multiple synthetic pathways.

Computer-aided retrosynthesis platforms employ sophisticated algorithms and databases of chemical reactions to identify potential disconnections in the target molecule. the-scientist.com These tools can analyze the structure of this compound and propose strategic bond cleavages that lead to viable starting materials. For heterocyclic compounds like pyrazoles, specific computational models have been developed to handle the complexities of ring formation reactions. chemrxiv.org

A plausible retrosynthetic analysis for this compound, guided by computational approaches, would likely involve the disconnection of the pyrazole ring and the hydroxymethyl group. A common strategy for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govmdpi.com

A hypothetical retrosynthetic pathway for this compound could be envisioned as follows:

Table 2: Computationally-Guided Retrosynthetic Analysis of this compound

| Disconnection Step | Precursor Molecules | Synthetic Transformation |

|---|---|---|

| Step 1: Reduction of the hydroxymethyl group. | Phenyl(1H-pyrazol-4-yl)carbaldehyde | Reduction |

| Step 2: Formylation of the pyrazole ring. | 1-Phenyl-1H-pyrazole | Vilsmeier-Haack or similar formylation reaction |

| Step 3: Cyclization to form the pyrazole ring. | Phenylhydrazine (B124118) and a suitable three-carbon synthon (e.g., 1,1,3,3-tetramethoxypropane) | Cyclocondensation |

This computationally-informed approach allows chemists to explore various synthetic routes, assess their feasibility based on known reaction data, and select the most optimal pathway in terms of yield, cost, and environmental impact. the-scientist.com

Applications in Advanced Chemical Research and Materials Science

Role as Versatile Building Blocks for Complex Organic Molecules

Phenyl(1H-pyrazol-4-yl)methanol and its related structures are considered versatile building blocks in organic synthesis. cymitquimica.com The presence of a reactive hydroxymethyl group allows for a variety of chemical transformations, such as oxidation to form corresponding aldehydes or carboxylic acids, and substitution reactions. This reactivity makes it an essential intermediate in the synthesis of more complex, pharmacologically active compounds and other bioactive molecules.

The pyrazole (B372694) scaffold itself is a key feature, providing a stable and predictable core upon which to build larger molecular frameworks. Researchers utilize this compound and its precursors as starting materials to construct intricate molecules through multi-step syntheses. cymitquimica.com For example, the related compound, 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, can be reduced to form [1-phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol, which then serves as an intermediate for creating further derivatives like azides. mdpi.com This step-by-step modification is fundamental in drug discovery and the development of new chemical entities. cymitquimica.comsmolecule.com

Development of Novel Heterocyclic Systems

The structure of this compound is a precursor for the synthesis of new and complex heterocyclic systems. By leveraging the reactivity of the pyrazole ring and its substituents, chemists can construct fused heterocyclic rings and other novel molecular architectures.

Research has demonstrated the use of pyrazole derivatives in creating fused ring systems with potentially enhanced biological activity. rasayanjournal.co.in For instance, pyrazole-4-carbaldehydes, which are chemically related to this compound, are used as starting materials in reactions to form fused systems like thieno[2,3-c]pyrazoles. psu.edu These reactions often involve the Vilsmeier-Haack reaction to introduce a formyl group, which then participates in cyclization. rasayanjournal.co.inpsu.edu Other examples include the synthesis of pyrazolo[3,4-c]pyrazol-3-yl-amine derivatives and the creation of pyrazolyl thiazoles through cyclocondensation reactions. mdpi.comacs.org This strategy of "molecular hybridization," where one heterocyclic core is used to build another, is a powerful tool for generating chemical diversity and discovering compounds with unique properties. rasayanjournal.co.inacs.org

Applications in Materials Science Research

The properties inherent to the pyrazole structure have led to its investigation in various fields of materials science, including polymers, optics, and electrochemistry.

Derivatives of this compound have been identified as valuable monomers for the synthesis of functional polymers. These polymers can exhibit unique thermal and mechanical properties, making them suitable for specialized applications such as advanced coatings and composites. chemimpex.com The stability of the pyrazole ring contributes to the chemical resistance and durability of the resulting materials. chemimpex.com In one area of research, [4-(1H-pyrazol-1-yl)phenyl]methanol was used as a monomer, leading to polymers with specific performance characteristics.

Polymer Properties from [4-(1H-pyrazol-1-yl)phenyl]methanol Monomer

| Property | Value |

|---|---|

| Glass Transition Temperature | 120 °C |

| Tensile Strength | Data not specified |

Data derived from research on related pyrazole derivatives.

Pyrazole-containing compounds are actively researched for their non-linear optical (NLO) properties. researchgate.netmdpi.com These materials can alter the properties of light that passes through them, which is a critical function for applications in optical communications and information storage. researchgate.net The NLO response in these organic molecules often arises from a donor-acceptor chromophore structure, where the pyrazole ring can act as a key component. researchgate.netmdpi.com

Studies on novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have confirmed their potential as NLO materials. researchgate.net Using the open-aperture z-scan technique with laser pulses, researchers measured the nonlinear absorption of these compounds. researchgate.net Findings indicate that specific substitutions on the pyrazole ring can enhance these properties, making them promising candidates for optical limiting applications. researchgate.netnih.gov

NLO Investigation of Pyrazole Derivatives

| Compound | Key Finding |

|---|---|

| 4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acid | Exhibited maximum nonlinearity in the studied series. researchgate.net |

| Ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate | Identified as a potential candidate for optical limiting. researchgate.net |

Findings are based on z-scan measurements at 532nm. researchgate.net

The unique electronic properties of pyrazole-based chromophores also make them suitable for applications in the field of electrochemical sensing. mdpi.com These materials can be designed to interact with specific analytes, causing a measurable change in an electrical signal. The development of such sensors is a significant area of materials science, with applications ranging from environmental monitoring to medical diagnostics.

The ability of pyrazole derivatives to self-assemble into organized single layers is explored through Langmuir film and Langmuir-Blodgett monolayer studies. mdpi.comresearchgate.net These studies investigate how molecules behave at interfaces, such as the air-water interface. The formation of stable, ordered films is crucial for developing molecular electronics and advanced surface coatings. Research has shown that pyrazole derivatives can form stable hexagonal nanoporous networks through hydrogen bonding. researchgate.net Furthermore, in the context of corrosion inhibition, the adsorption of pyrazole-based compounds on metal surfaces has been found to obey the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. semanticscholar.org

Research into Biochemical Probes and Enzyme Interaction Studies (Methodological Focus)

The this compound scaffold is a cornerstone in the development of biochemical probes and in the detailed investigation of enzyme-ligand interactions. Its structural versatility allows for systematic modifications, enabling researchers to probe the active sites of various enzymes and elucidate mechanisms of inhibition. Methodologically, the research employs a combination of enzymatic assays, biophysical techniques, and computational modeling to understand these interactions at a molecular level.

Derivatives of this compound have been instrumental in targeting a wide array of enzymes implicated in various diseases. These studies focus on quantifying the inhibitory potency, determining the mode of action, and visualizing the binding interactions that underpin the compound's biological activity.

Enzyme Inhibition and Interaction Studies:

A significant body of research has focused on designing derivatives of the core scaffold to act as inhibitors for specific enzymes. The methodological approach typically involves:

Enzyme Kinetic Assays: These assays are fundamental to determining the inhibitory potential of the synthesized compounds. By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor, key parameters such as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) are established. For instance, derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase, with enzyme kinetics studies revealing a reversible, non-competitive mode of inhibition for some of the most effective compounds. researchgate.net Similarly, studies on alcohol dehydrogenase (ADH) have utilized enzyme assays to compare the inhibitory activity of new pyrazoline derivatives against known inhibitors like 4-methylpyrazole. core.ac.uk For cyclin-dependent kinase 2 (CDK2), a luminescent ADP-Glo™ assay has been employed to determine Ki values, providing a quantitative measure of inhibitor potency. scispace.com

Cell-Based Assays: To assess the biological effect of enzyme inhibition in a cellular context, researchers often use cell-based assays. The MTT assay, for example, is frequently used to measure the cytotoxic effects of pyrazole derivatives on cancer cell lines, which can correlate with the inhibition of targets like Aurora A kinase. d-nb.info

Biophysical Binding Assays: To directly measure the binding affinity between a compound and its target enzyme, fluorescence polarization (FP)-based assays are utilized. This method was employed to determine the binding affinities (Ki values) of phenylpyrazole derivatives for the anti-apoptotic protein MCL-1. acs.org

Molecular Docking and Computational Modeling: Computational techniques are invaluable for predicting and rationalizing the interactions between pyrazole derivatives and their enzyme targets. Molecular docking studies, often using tools like AutoDock Vina and PyMOL, are used to predict the binding poses of ligands within the active site of an enzyme. d-nb.infochemmethod.com These models help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitor's potency and selectivity. For example, docking studies have been used to understand the binding of pyrazole derivatives to the active sites of Dipeptidyl peptidase-IV (DPP-IV), Aurora A kinase, and Cyclooxygenase-2 (COX-2). d-nb.infochemmethod.comnih.gov

The following tables summarize key findings from studies on this compound derivatives as enzyme inhibitors, highlighting the methodologies used and the results obtained.

| Target Enzyme | Derivative Class | Assay Method(s) | Key Findings |

| DPP-IV | Substituted-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives | Molecular Docking (AutoDock Vina) | Derivatives showed better docking scores (-8.5 to -9.6 kcal/mol) compared to the standard drug Anagliptin, suggesting high potential to inhibit DPP-IV. chemmethod.com |

| α-Glucosidase & α-Amylase | Pyrazole-linked imidazopyridine hydrazones | Enzyme Kinetic Assays | A lead compound demonstrated potent inhibition with IC50 values of 5.00±0.10 μg/mL (α-glucosidase) and 15±0.35 μg/mL (α-amylase), exhibiting a reversible non-competitive mode of inhibition. researchgate.net |

| Aurora A Kinase | 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives | MTT Assay, Molecular Docking | A lead compound showed potent cytotoxicity (IC50 = 0.37–0.44 μM) and docking studies revealed a binding pattern similar to known inhibitors. d-nb.info |

| CDK2 | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | ADP-Glo™ Assay, MTT Assay | A lead compound displayed potent CDK2 inhibition with a Ki value of 0.007 µM. scispace.com |

| MCL-1 | Phenylpyrazole derivatives | Fluorescence Polarization (FP)-based Binding Assay, Molecular Modeling | A lead compound was identified with a Ki value of 13 ± 2.7 μM, and its binding mode was predicted through molecular modeling. acs.org |

| Acetylcholinesterase (AChE) | 3-Aryl-1-phenyl-1H-pyrazole derivatives | In vitro enzyme inhibition assay | Compounds demonstrated AChE inhibitory activity in the nanomolar range, with the most potent having a pIC50 value of 4.2. nih.gov |

Development of Biochemical Probes:

The this compound scaffold also serves as a platform for creating sophisticated biochemical probes, including radiolabeled ligands for in vivo imaging. A notable example is the development of probes for the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR), a target for neurological disorders.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research will undoubtedly focus on novel and sustainable pathways to phenyl(1H-pyrazol-4-yl)methanol and its analogs, moving away from traditional methods that often involve harsh conditions and hazardous reagents.

Key areas of exploration will include:

Green Catalysis: The use of reusable and non-toxic catalysts, such as ammonium (B1175870) chloride, is a promising green approach. orientjchem.org Future work will likely involve the discovery and application of novel organocatalysts, biocatalysts, and nanocatalysts to improve reaction efficiency and selectivity under mild conditions.

Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of organic solvents or in water are central tenets of green chemistry. globalresearchonline.netclockss.orgccspublishing.org.cn Research into solvent-free reactions, often facilitated by techniques like ball milling or microwave irradiation, is expected to grow. acs.orgmdpi.com Aqueous-based syntheses, which minimize the use of volatile organic compounds, will also be a significant area of investigation. ccspublishing.org.cn

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields. globalresearchonline.netmdpi.com The application of microwave-assisted organic synthesis (MAOS) and sonochemistry to the synthesis of pyrazole (B372694) derivatives is an active area of research that promises more efficient and sustainable processes. mdpi.com

Multi-component Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer high atom economy and procedural simplicity. orientjchem.org Developing novel MCRs for the one-pot synthesis of highly substituted pyrazole derivatives will be a key focus.

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Solvents | Often require hazardous organic solvents (e.g., toluene, acetonitrile). clockss.org | Utilize green solvents like water and ethanol, or are solvent-free. orientjchem.orgglobalresearchonline.netccspublishing.org.cn |

| Catalysts | May use stoichiometric amounts of harsh acids or bases. | Employ catalytic amounts of recyclable and non-toxic catalysts. orientjchem.orgorientjchem.org |

| Energy Input | Often require prolonged heating under reflux. | Utilize energy-efficient methods like microwave or ultrasound irradiation. globalresearchonline.netmdpi.com |

| Waste Generation | Can produce significant amounts of waste. | Aim to prevent waste and maximize atom economy. orientjchem.org |

Advanced Functionalization Strategies for Diverse Derivatives

The ability to precisely modify the structure of this compound is crucial for tuning its physicochemical and biological properties. Future research will focus on developing more sophisticated and efficient functionalization strategies to create a diverse library of derivatives.

A major area of advancement is C-H functionalization , which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. acs.orgorientjchem.orgroyal-chem.com This approach is highly atom-economical and avoids the need for pre-functionalized starting materials. Transition-metal catalysis has been instrumental in the development of C-H functionalization methods for pyrazoles, enabling arylation, alkenylation, and alkylation at various positions on the pyrazole ring. royal-chem.com Controlling the regioselectivity of these reactions remains a key challenge and an active area of research. royal-chem.com

Post-synthetic modification of the pyrazole core will also be a significant research direction. This involves taking a pre-formed pyrazole, such as this compound, and introducing new functional groups. This allows for the rapid generation of a wide range of analogs from a common intermediate.

Integration with High-Throughput and Automated Synthesis Methodologies

The demand for large and diverse compound libraries for drug discovery and materials science has driven the integration of automated and high-throughput synthesis techniques. Future research on this compound and its derivatives will increasingly leverage these technologies.

Automated Library Synthesis: Automated platforms can perform multi-step syntheses in parallel, enabling the rapid generation of hundreds or thousands of distinct pyrazole derivatives. orientjchem.orgglobalresearchonline.net This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. The use of microfluidic reactors in flow chemistry allows for precise control over reaction parameters, leading to higher yields and purities. nih.gov The application of flow chemistry to the synthesis of pyrazole libraries is an emerging area with significant potential.

High-Throughput Screening (HTS): The synthesis of large libraries of pyrazole derivatives will be coupled with HTS to rapidly identify compounds with desired biological activities or material properties.

Deeper Computational Insights for Rational Molecular Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. Future research on this compound will benefit from more sophisticated computational approaches.

Molecular Modeling and Docking: These techniques are used to predict how pyrazole derivatives will bind to biological targets, such as enzymes or receptors. globalresearchonline.netacs.org This information is crucial for the rational design of new drugs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. ccspublishing.org.cnorientjchem.orgnih.govresearchgate.netchemimpex.com These models can then be used to predict the activity of new, unsynthesized pyrazole derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand how they interact with their environment and biological targets. globalresearchonline.netorientjchem.org

Density Functional Theory (DFT): DFT calculations can provide detailed information about the electronic structure and reactivity of pyrazole derivatives, aiding in the prediction of their chemical behavior.

| Technique | Application in Pyrazole Research |

|---|---|

| Molecular Docking | Predicting binding modes and affinities to biological targets. globalresearchonline.netacs.org |

| QSAR | Correlating chemical structure with biological activity to guide the design of new compounds. ccspublishing.org.cnorientjchem.orgnih.govresearchgate.netchemimpex.com |

| Molecular Dynamics | Simulating the dynamic behavior and conformational changes of pyrazole derivatives. globalresearchonline.netorientjchem.org |

| DFT | Investigating electronic properties and reaction mechanisms. |

Emerging Applications in Interdisciplinary Fields

The versatile nature of the pyrazole scaffold suggests that derivatives of this compound will find applications in a growing number of interdisciplinary fields beyond traditional medicinal chemistry.

Materials Science: Pyrazole derivatives are being explored for their use in the development of new materials with specific optical, electronic, or magnetic properties. royal-chem.com This includes applications in organic light-emitting diodes (OLEDs), sensors, and coordination polymers.

Agrochemicals: The pyrazole ring is a key component in many commercially successful pesticides, including insecticides, fungicides, and herbicides. clockss.orgccspublishing.org.cnacs.orgroyal-chem.com Future research will focus on developing new pyrazole-based agrochemicals with improved efficacy and reduced environmental impact.

Chemical Biology: Functionalized pyrazoles can be used as chemical probes to study biological processes. For example, they can be designed to selectively bind to and modulate the activity of specific proteins, providing valuable tools for understanding cellular function.

The continued exploration of this compound and its derivatives, driven by these future research directions, promises to unlock new scientific discoveries and technological innovations across a wide spectrum of disciplines.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing phenyl(1H-pyrazol-4-yl)methanol?

Answer:

this compound should be characterized using a combination of 1H/13C NMR, HRMS, and IR spectroscopy . For NMR analysis, dissolve the compound in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and assign peaks based on chemical shifts: pyrazole protons typically appear at δ 7.5–8.5 ppm, while the hydroxyl proton may show broad singlet behavior (δ 4–5 ppm). HRMS (ESI-TOF) confirms molecular weight, with expected [M+H]+ or [M+Na]+ adducts. IR can validate hydroxyl (O–H stretch: ~3200–3400 cm⁻¹) and aromatic C–H stretches (~3000–3100 cm⁻¹). For purity, use TLC (silica gel, ethyl acetate/hexane eluent) and HPLC .

Basic: What synthetic routes are effective for this compound?

Answer:

Two primary methods are:

Metal-free annulation : React enaminones with DMSO as a C1 source under VPET/VEA solvent systems (e.g., 15:1 ratio). Yields range from 58–62% with purification via recrystallization (methanol) .